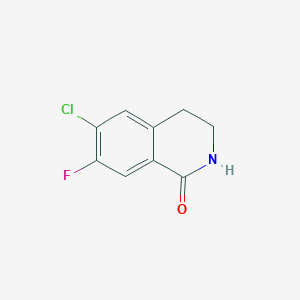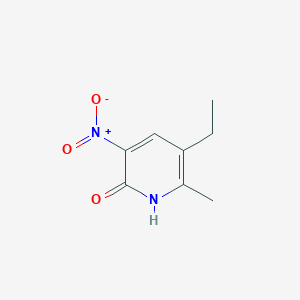
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone is a heterocyclic organic compound with a pyridinone core structure This compound is characterized by the presence of an ethyl group at the 5th position, a methyl group at the 6th position, and a nitro group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyridinone compound. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound on a large scale.
化学反应分析
Types of Reactions
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-ethyl-6-methyl-3-aminopyridinone, while oxidation can produce various oxidized derivatives.
科学研究应用
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-amino-: This compound is similar in structure but has an amino group instead of a nitro group.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-hydroxy-: This compound has a hydroxy group at the 3rd position instead of a nitro group.
Uniqueness
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethyl and methyl groups further enhances its chemical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
139393-81-0 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC 名称 |
5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C8H10N2O3/c1-3-6-4-7(10(12)13)8(11)9-5(6)2/h4H,3H2,1-2H3,(H,9,11) |
InChI 键 |
CKQWYXMOCLRKIL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=O)C(=C1)[N+](=O)[O-])C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
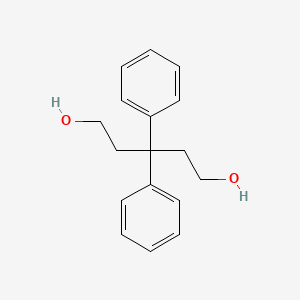
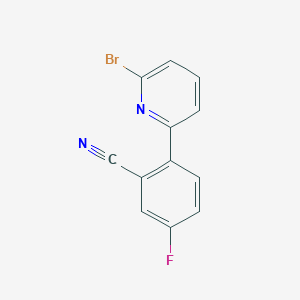
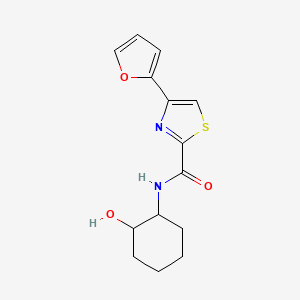
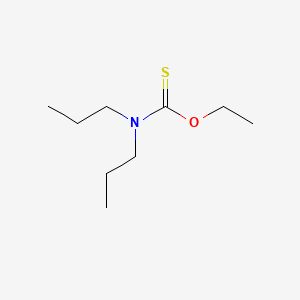

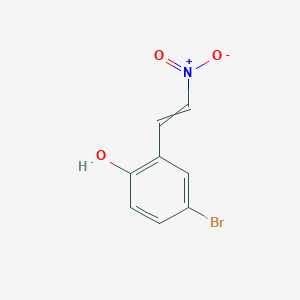
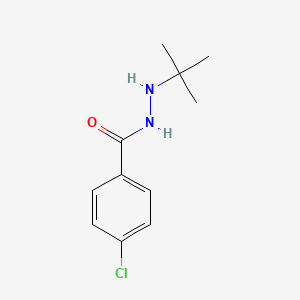
![2-methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride](/img/structure/B8622068.png)
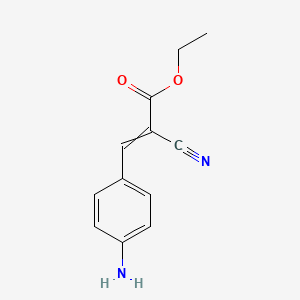
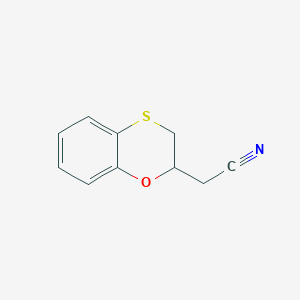

![Ethyl 3-[(3-bromophenyl)thio]propanoate](/img/structure/B8622116.png)

